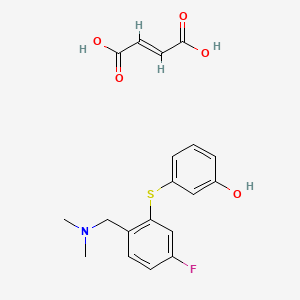
N,N-Dimethyl-4-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-4-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom, a hydroxyphenylthio group, and a dimethylamino group attached to a benzylamine backbone. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate typically involves multiple steps. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of the fluorine atom and the hydroxyphenylthio group.
Formation of Maleate Salt: Reaction with maleic acid to form the maleate salt.
Each step requires specific reaction conditions, such as temperature control, use of catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.
化学反応の分析
Types of Reactions
N,N-Dimethyl-4-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
N,N-Dimethyl-4-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N-Dimethyl-4-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the fluorine atom and the hydroxyphenylthio group enhances its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-4-fluoro-2-nitroaniline
- 4-Fluoro-N,N-dimethyl-2-nitroaniline
Uniqueness
N,N-Dimethyl-4-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate is unique due to the presence of the hydroxyphenylthio group, which imparts distinct chemical and biological properties. This group enhances its solubility, stability, and potential biological activities compared to similar compounds.
特性
CAS番号 |
134987-54-5 |
|---|---|
分子式 |
C19H20FNO5S |
分子量 |
393.4 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;3-[2-[(dimethylamino)methyl]-5-fluorophenyl]sulfanylphenol |
InChI |
InChI=1S/C15H16FNOS.C4H4O4/c1-17(2)10-11-6-7-12(16)8-15(11)19-14-5-3-4-13(18)9-14;5-3(6)1-2-4(7)8/h3-9,18H,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
LZRQCVZWGZCWTG-WLHGVMLRSA-N |
異性体SMILES |
CN(C)CC1=C(C=C(C=C1)F)SC2=CC=CC(=C2)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CN(C)CC1=C(C=C(C=C1)F)SC2=CC=CC(=C2)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


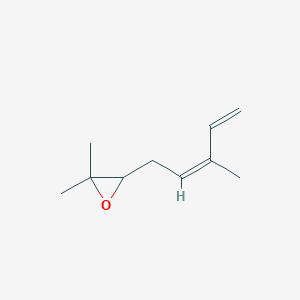
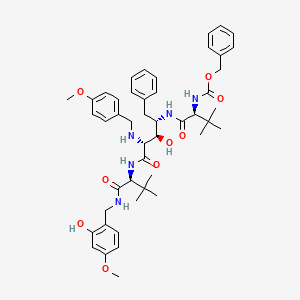
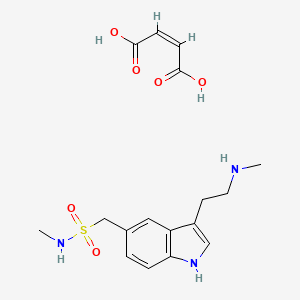
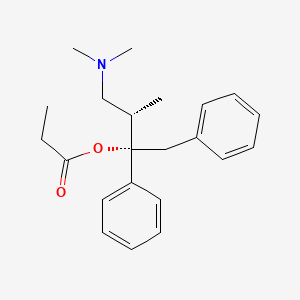

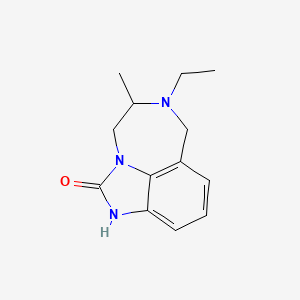


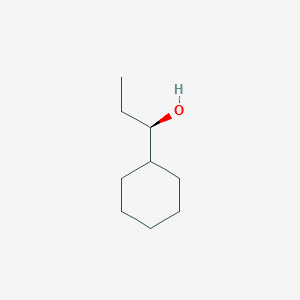
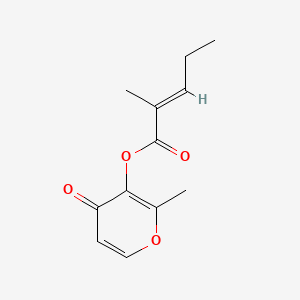

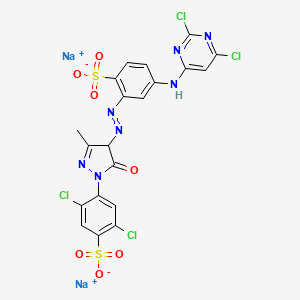
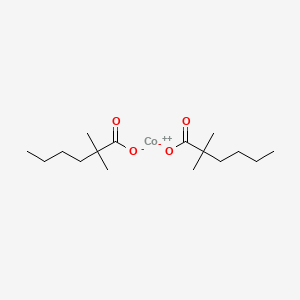
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12784589.png)
